pKa Comparison: 1-Sulfanylcyclobutane-1-carboxylic acid vs. 1-Hydroxycyclobutane-1-carboxylic acid
1-Sulfanylcyclobutane-1-carboxylic acid exhibits a predicted pKa of 11.45±0.20, contrasting sharply with the hydroxyl analog (1-hydroxycyclobutane-1-carboxylic acid) which has a predicted pKa of 4.05±0.20 . The sulfanyl group is >10⁷-fold less acidic than the hydroxyl group in this scaffold, fundamentally altering ionization state and hydrogen-bonding behavior under physiological and common synthetic conditions .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 11.45 ± 0.20 (predicted) |
| Comparator Or Baseline | 1-Hydroxycyclobutane-1-carboxylic acid: 4.05 ± 0.20 (predicted) |
| Quantified Difference | ΔpKa ≈ 7.4 units (>10⁷-fold difference in Ka) |
| Conditions | Predicted values from ChemicalBook database; experimental conditions not specified |
Why This Matters
This difference dictates solubility, permeability, and synthetic handling, making the thiol derivative a poor substitute for the hydroxy analog in any application where protonation state matters.
